molecular formula C39H72N8O9 B14268565 L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine CAS No. 180994-67-6

L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine

Cat. No.: B14268565
CAS No.: 180994-67-6
M. Wt: 797.0 g/mol
InChI Key: CPURVZKYCDPCJF-HFETUNNBSA-N
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Description

L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine is a synthetic peptide composed of multiple amino acids, including leucine, glycine, isoleucine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acidic/basic conditions.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or chemical reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

    Hydrolysis: Shorter peptide fragments or individual amino acids.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced disulfide bonds, leading to free thiol groups.

Scientific Research Applications

L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biomaterials.

Mechanism of Action

The mechanism of action of L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The exact mechanism can vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine: Similar in structure but with slight variations in amino acid sequence.

    L-Isoleucyl-L-prolyl-L-valylglycyl-L-leucyl-L-isoleucylglycine: Another peptide with a different sequence but containing some of the same amino acids.

Uniqueness

This compound is unique due to its specific sequence, which imparts distinct properties and potential applications. Its combination of leucine-rich regions and glycine residues may influence its structural stability and interaction with other molecules.

Properties

CAS No.

180994-67-6

Molecular Formula

C39H72N8O9

Molecular Weight

797.0 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C39H72N8O9/c1-13-25(12)33(47-31(49)18-41-34(50)26(40)14-20(2)3)38(54)45-29(17-23(8)9)37(53)44-28(16-22(6)7)36(52)43-27(15-21(4)5)35(51)42-19-30(48)46-32(24(10)11)39(55)56/h20-29,32-33H,13-19,40H2,1-12H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H,45,54)(H,46,48)(H,47,49)(H,55,56)/t25-,26-,27-,28-,29-,32-,33-/m0/s1

InChI Key

CPURVZKYCDPCJF-HFETUNNBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)N

Origin of Product

United States

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